molecular formula C20H21NO3 B1420032 Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate CAS No. 1105190-21-3

Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Cat. No.: B1420032
CAS No.: 1105190-21-3
M. Wt: 323.4 g/mol
InChI Key: DHDRQDSGWHFFSQ-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate benzylamine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Scientific Research Applications

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate stands out due to its specific ester functional group, which can be modified to enhance its biological activity or chemical stability.

Properties

IUPAC Name

ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-24-19(23)20(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)21(2)18(20)22/h4-12H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDRQDSGWHFFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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